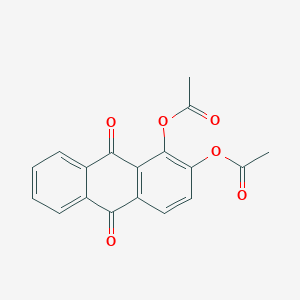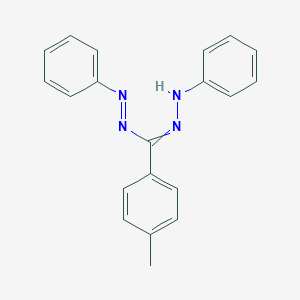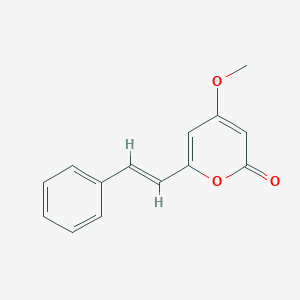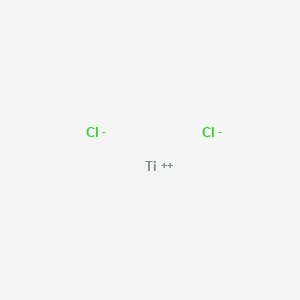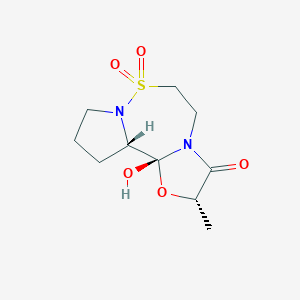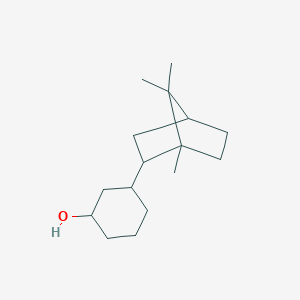
3-(2-Bornyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bornyl)cyclohexan-1-ol is a natural compound that belongs to the family of terpenoid alcohols. It is commonly found in various plant species such as conifers, eucalyptus, and lavender. This compound has been studied for its potential therapeutic properties due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of 3-(2-Bornyl)cyclohexan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. The compound has also been found to scavenge free radicals, which are involved in oxidative stress and cell damage.
Effets Biochimiques Et Physiologiques
3-(2-Bornyl)cyclohexan-1-ol has been found to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and enzymes in the body, which are involved in the inflammatory response. The compound has also been found to scavenge free radicals, which are involved in oxidative stress and cell damage. Additionally, 3-(2-Bornyl)cyclohexan-1-ol has been found to have analgesic effects, making it a potential candidate for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Bornyl)cyclohexan-1-ol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, the compound has been found to have a wide range of therapeutic properties, making it a potential candidate for various applications. However, one limitation of using 3-(2-Bornyl)cyclohexan-1-ol in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-Bornyl)cyclohexan-1-ol. One potential direction is the investigation of its potential use in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, the compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action of 3-(2-Bornyl)cyclohexan-1-ol and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(2-Bornyl)cyclohexan-1-ol involves the isolation of the compound from natural sources or the chemical synthesis of the compound. The natural sources of this compound are conifers, eucalyptus, and lavender. The chemical synthesis of 3-(2-Bornyl)cyclohexan-1-ol involves the reaction of camphene with ethyl vinyl ether in the presence of a Lewis acid catalyst, followed by the reduction of the intermediate product with sodium borohydride.
Applications De Recherche Scientifique
3-(2-Bornyl)cyclohexan-1-ol has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antioxidant properties. The compound has also been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the pharmaceutical industry.
Propriétés
Numéro CAS |
1939-46-4 |
|---|---|
Nom du produit |
3-(2-Bornyl)cyclohexan-1-ol |
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-15(2)12-7-8-16(15,3)14(10-12)11-5-4-6-13(17)9-11/h11-14,17H,4-10H2,1-3H3 |
Clé InChI |
IGEVVMFDMLDFFU-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |
SMILES canonique |
CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |
Autres numéros CAS |
1939-46-4 |
Synonymes |
3-(2-bornyl)cyclohexan-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



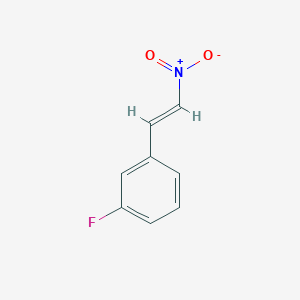
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

